molecular formula C19H13ClO4 B2613459 (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622799-22-8

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No. B2613459
CAS RN: 622799-22-8
M. Wt: 340.76
InChI Key: NWOYHNRPFATJPV-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C19H13ClO4 and its molecular weight is 340.76. The purity is usually 95%.
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Scientific Research Applications

Amination Reactions

Recent advances in amination chemistry have highlighted the importance of compounds like this one. For instance, the amino–yne click reaction, which combines an amine and an alkyne, has gained prominence. Researchers have utilized this compound as a substrate in such reactions, leading to functionalized products with diverse applications .

Natural Product Synthesis

This compound’s complex structure resembles natural products found in certain plant families. Researchers have used it as a starting point for the total synthesis of related natural products. By modifying specific functional groups, they can access analogs with potential biological activities .

Chemical Defense Mechanisms

In some plants, similar compounds play a role in chemical defense against herbivores. By understanding the biosynthesis and ecological functions of these molecules, researchers can develop strategies for crop protection and pest management .

properties

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOYHNRPFATJPV-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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